(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(5-methoxy-2H-indazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-7-3-4-9-8(5-7)10(13-12-9)6-11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABFUMUMHBGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves treating 5-methoxy-1H-indazole-3-acetic acid with methanol in the presence of sulfuric acid as a catalyst. This approach mirrors procedures for analogous indole derivatives, where reflux conditions (15–24 hours) drive the reaction to completion. For example:
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Procedure : A mixture of 5-methoxy-1H-indazole-3-acetic acid (10 g, 45.6 mmol) in methanol (100 mL) and concentrated H₂SO₄ (1 mL) is refluxed for 15 hours. Post-reaction neutralization with NaOH, extraction with ethyl acetate, and solvent evaporation yield the methyl ester.
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Yield : Quantitative conversion reported for indole analogs, though indazole systems may require extended reaction times due to reduced nucleophilicity.
Silane-Mediated Esterification
Trimethylsilyl chloride (TMSCl) offers a milder alternative for acid-sensitive substrates. In one protocol:
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Procedure : 5-Methoxy-1H-indazole-3-acetic acid (1.12 g, 5.15 mmol) is dissolved in methanol (50 mL) with TMSCl (1.86 mL, 14.73 mmol) and stirred at room temperature overnight. Extraction with dichloromethane and purification by column chromatography afford the ester in 83% yield.
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Advantage : Avoids strong acids, minimizing side reactions such as demethylation or ring oxidation.
Alkylation-Coupled Esterification During Indazole Synthesis
Ring Formation with Pre-Installed Substituents
Constructing the indazole core with pre-existing 5-methoxy and 3-acetic acid methyl ester groups ensures regioselectivity. A representative route involves:
Post-Cyclization Functionalization
For late-stage esterification, coupling reagents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) enable efficient activation:
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Procedure : 5-Methoxy-1H-indazole-3-acetic acid (1 equiv) is treated with BOP-Cl (1 equiv) and triethylamine (2 equiv) in anhydrous CH₂Cl₂, followed by methanol addition. Stirring overnight yields the ester after purification (100% yield in indole analogs).
Reaction Optimization and Side Product Mitigation
Solvent and Catalyst Selection
Byproduct Analysis
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Ester Hydrolysis : Residual water in methanol may revert the ester to the carboxylic acid, necessitating anhydrous conditions for BOP-Cl methods.
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N-Alkylation : Competing alkylation at indazole-N1 is suppressed using bulky bases (e.g., MgO) or low-temperature conditions.
Purification and Characterization
Crude products are typically purified via:
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Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes acidic impurities.
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients (5–20% ethyl acetate) resolves ester derivatives.
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Crystallization : Slurrying in cold methanol or water enhances purity (>99% by HPLC).
Key Spectral Data :
Industrial-Scale Considerations
The hazard profile of traditional alkali metal alkoxides (e.g., NaOMe) has driven adoption of safer alternatives like MgO, which eliminates hydrogen gas evolution during base preparation. Pilot-scale batches (100 g) achieve 83.8% isolated yield with 99.91% purity, underscoring the viability of silane- or BOP-Cl-mediated protocols for commercial production .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
The compound (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester , also known as methyl (5-methoxy-1H-indazol-3-yl)acetate, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and drug development. This article will explore its synthesis, biological activities, and therapeutic implications, supported by data tables and case studies.
Therapeutic Potential
Research indicates that derivatives of indazole compounds exhibit a range of biological activities, including:
- Anti-inflammatory effects : Certain indazole derivatives have shown promise as inhibitors of human neutrophil elastase (HNE), a target for treating pulmonary diseases. For instance, modifications at specific positions on the indazole ring can enhance potency and selectivity against HNE .
Case Studies
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Inhibition of Human Neutrophil Elastase :
Compound IC₅₀ (nM) Notes 5b 7 Most potent in the series 20f 10 Competitive inhibitor Reference A 50 Standard comparison - Microwave-Assisted Synthesis :
Pharmacological Insights
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related indazole and indole derivatives (Table 1).
Table 1: Structural and Physicochemical Properties of Similar Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Similarity Score | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | Indazole | 5-OCH₃, 3-CH₂COOCH₃ | C₁₁H₁₂N₂O₃ | 220.22 | - | Ester group, methoxy substitution |
| Methyl 2-(1H-indazol-3-yl)acetate | Indazole | 3-CH₂COOCH₃ | C₁₀H₁₀N₂O₂ | 190.20 | 0.93 | Lacks 5-substituent |
| 2-(5-Chloro-1H-indazol-3-yl)acetic acid | Indazole | 5-Cl, 3-CH₂COOH | C₉H₇ClN₂O₂ | 210.62 | 0.86 | Carboxylic acid, chloro substitution |
| (5-Bromo-1H-indol-3-yl)-acetic acid methyl ester | Indole | 5-Br, 3-CH₂COOCH₃ | C₁₁H₁₀BrNO₂ | 268.11 | - | Bromo substitution, indole core |
| Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | Indole | 5-Cl, 2-CH₃, 3-CH₂COOCH₃ | C₁₂H₁₂ClNO₂ | 237.68 | - | Chloro and methyl groups |
| 5-Methoxy-2-methyl-3-indoleacetic acid | Indole | 5-OCH₃, 2-CH₃, 3-CH₂COOH | C₁₂H₁₃NO₃ | 219.24 | 0.87 | Carboxylic acid, dual methyl/methoxy |
Key Observations:
- Core Structure Differences: Indazoles (two nitrogen atoms) vs. indoles (one nitrogen).
- Substituent Effects: Methoxy (OCH₃): Increases solubility and modulates electronic properties via electron-donating effects . Ester vs. Acid: The methyl ester group in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., 2-(5-Chloro-1H-indazol-3-yl)acetic acid) .
Biological Activity
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester, also known as 2-(5-Methoxy-1H-indazol-3-yl)acetic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O3, with a molar mass of approximately 206.20 g/mol. The compound features an indazole ring substituted with a methoxy group and an acetic acid moiety, which enhances its solubility and potential biological activity.
Synthesis Methods
Several methodologies have been developed for synthesizing this compound:
- Esterification : The compound can be synthesized through the esterification of 2-(5-methoxy-1H-indol-3-yl)acetic acid .
- Microwave-assisted synthesis : This method allows for the rapid preparation of derivatives with high yields, facilitating the exploration of structure-activity relationships (SAR) in indazole-containing compounds .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly:
1. Anti-inflammatory and Analgesic Properties
- The compound has been shown to modulate neurotransmitter systems, which may contribute to its analgesic effects. Its structural similarity to other biologically active compounds suggests potential interactions with pain modulation pathways.
2. Antitumor Activity
- Preliminary studies indicate that derivatives of indazole, including this compound, may possess anticancer properties. For instance, certain indazole derivatives have demonstrated inhibitory effects on cancer cell lines with IC50 values in the nanomolar range .
3. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit various enzymes involved in inflammatory processes. For example, it has shown promise as an inhibitor of human neutrophil elastase (HNE), which is crucial in treating pulmonary diseases .
Case Studies
A few notable studies highlight the biological activity of this compound:
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the indazole ring can significantly affect biological activity. Compounds with additional substitutions at the 4 or 6 positions often exhibit enhanced potency against targeted receptors and enzymes involved in inflammation and cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester?
- Methodology : Start with a 5-methoxyindazole precursor. Perform esterification via acetic acid derivatives (e.g., methyl ester formation using methanol under acidic conditions). Optimize reaction conditions (e.g., reflux with acetic acid/sodium acetate as a catalyst, 3–5 hours) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., acetic acid) or column chromatography.
Q. Which analytical techniques are optimal for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Confirm methoxy (-OCH₃), ester (-COOCH₃), and indazole ring protons. Compare with analogous indazole derivatives .
- IR : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and indazole N-H stretches (~3400 cm⁻¹).
Q. How can researchers ensure compound stability during storage?
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Stability Testing : Periodically analyze via HPLC to detect degradation products (e.g., free carboxylic acid formation) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Procedure : Grow single crystals via slow evaporation (e.g., from ethanol/water). Collect diffraction data (Mo/Kα radiation). Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Validate geometry with WinGX/ORTEP .
- Case Study : For analogous indole derivatives, anisotropic displacement parameters and hydrogen bonding networks were critical for confirming stereochemistry .
Q. What computational strategies predict the biological activity or reactivity of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes with indazole-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ data .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Troubleshooting :
- Impurity Check : Re-run chromatography or recrystallize.
- Tautomerism/Conformers : Perform variable-temperature NMR or DFT-based conformational analysis.
- Cross-Validation : Compare with X-ray structures or high-resolution MS .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?
- Design : Synthesize analogs with variations at the 5-methoxy, indazole N-H, or ester groups.
- Assays : Test bioactivity (e.g., enzyme inhibition) using radioimmunoassays (RIA) with methyl ester derivatives. Use Affigel 10 -based affinity chromatography for target isolation .
- Data Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
